2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate”, there are methods for synthesizing similar compounds. For instance, methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles have been developed .Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3-thiadiazole derivatives, have been found to interact with various targets, including shikimate kinase and Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) . These proteins play crucial roles in various biological processes, including cell signaling and immune response.
Mode of Action
It’s known that 1,2,3-thiadiazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction between the compound and its targets would result in changes in cellular processes.
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that the compound might influence pathways related to cell signaling and immune response .
Result of Action
Similar compounds have been reported to exhibit antibacterial , antifungal , and antiviral activities . They may also have potential anti-inflammatory and analgesic activities .
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is its potential as a catalyst in organic reactions. This compound has been shown to be an effective catalyst in various reactions, including Suzuki-Miyaura cross-coupling reactions and Heck reactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. One direction is to further investigate its potential as a catalyst in organic reactions. Another direction is to explore its potential as an antitumor and antifungal agent. Additionally, research can focus on improving the solubility of this compound to make it more practical for use in aqueous environments.
Synthesis Methods
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can be achieved through various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. This method has been reported to yield a high purity product.
Scientific Research Applications
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit antitumor activity by inhibiting tubulin polymerization. It has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been studied for its potential as a catalyst in organic reactions.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have the ability to cross cellular membranes due to their enhanced liposolubility . This allows them to interact with various biomolecules within the cell
Cellular Effects
The effects of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate on cells are not yet fully known. Some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
It is known that thiadiazole derivatives can interact with biological targets due to their mesoionic nature This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYXPSBDNGIXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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